Hydroxy-PEG2-methyl ester chemical properties
Hydroxy-PEG2-methyl ester chemical properties
An In-Depth Technical Guide to Hydroxy-PEG2-methyl ester: Properties, Applications, and Protocols for Advanced Bioconjugation
Introduction
In the landscape of modern drug discovery and development, particularly within the burgeoning field of targeted protein degradation, the rational design of linker molecules is paramount. Hydroxy-PEG2-methyl ester (CAS No. 457897-73-3) has emerged as a cornerstone bifunctional building block, prized for its precise length, inherent hydrophilicity, and versatile chemical handles. This guide, written from the perspective of a senior application scientist, aims to provide researchers, chemists, and drug development professionals with a comprehensive technical overview of this molecule. We will move beyond simple data recitation to explore the causal relationships between its structure and function, offering field-proven insights into its application, reactivity, and analytical validation. The core philosophy of this guide is to present not just protocols, but self-validating systems of experimentation, ensuring robust and reproducible results.
Section 1: Core Chemical and Physicochemical Properties
The utility of Hydroxy-PEG2-methyl ester originates from its distinct molecular architecture. It features a discrete di-ethylene glycol (PEG2) spacer, which imparts flexibility and aqueous solubility—critical attributes for biological applications.[1][2][3][4] This hydrophilic spacer is flanked by two orthogonal functional groups: a primary hydroxyl (-OH) group and a methyl ester (-COOMe). This heterobifunctional nature is the key to its synthetic versatility, allowing for sequential, controlled conjugation reactions.[1][2][3][5]
Table 1: Key Properties and Identifiers of Hydroxy-PEG2-methyl ester
| Property | Value | Source(s) |
| CAS Number | 457897-73-3 | [6][7][] |
| Molecular Formula | C₈H₁₆O₅ | [1][6][] |
| Molecular Weight | 192.21 g/mol | [1][6][] |
| IUPAC Name | methyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate | [] |
| Synonyms | HO-PEG2-COOMe, Hydroxy-PEG2-C2-methyl ester | [] |
| Appearance | Colorless to light yellow oily liquid | [6][] |
| Density | ~1.102 g/cm³ | [6][] |
| Boiling Point | 286.0 ± 20.0 °C at 760 mmHg | [] |
| Solubility | Soluble in DMSO, DMF, and other organic solvents. The PEG spacer enhances solubility in aqueous media. | [1][2][3][6] |
Section 2: The Central Role of Hydroxy-PEG2-methyl ester in PROTAC Design
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[6][9][10] A PROTAC molecule consists of three parts: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them.[4][10] The linker is not merely a passive spacer; its composition and length are critical determinants of a PROTAC's efficacy.[4]
PEG-based linkers, such as Hydroxy-PEG2-methyl ester, are the most common motifs used in PROTAC synthesis.[10] Their inclusion offers several distinct advantages:
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Enhanced Solubility: The ethylene glycol units significantly increase the hydrophilicity of the final PROTAC molecule, which often contains large, hydrophobic ligands. This improved water solubility is crucial for bioavailability and preventing aggregation.[4][10]
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Improved Cell Permeability: The physicochemical properties of the linker directly influence how the PROTAC traverses the cell membrane to reach its intracellular targets. PEG linkers can be optimized to achieve the right balance of properties for cell entry.[10]
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Systematic Optimization: The defined, discrete length of PEG linkers like this one allows for the systematic synthesis of PROTAC libraries where only the linker length is varied. This is a key strategy for optimizing the geometry of the ternary complex (E3 Ligase-PROTAC-Target Protein), which is essential for efficient ubiquitination and subsequent degradation.[10]
Caption: Orthogonal reaction pathways for Hydroxy-PEG2-methyl ester.
Path A: Modification via the Methyl Ester
The most common strategy involves the methyl ester. It can be readily hydrolyzed under basic conditions (e.g., using lithium hydroxide) to its corresponding carboxylic acid, Hydroxy-PEG2-acid. [1][2]This resulting carboxylic acid is a stable intermediate that can then be "activated" using standard coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide). This activated NHS ester is highly reactive towards primary amines, forming a stable amide bond, a cornerstone of bioconjugation.
Path B: Modification via the Hydroxyl Group
The primary hydroxyl group provides a second, independent reaction site. While less nucleophilic than an amine, it can be derivatized or replaced. [1][2][3][5]For instance, it can be activated by conversion to a better leaving group, such as a tosylate or mesylate, which can then undergo nucleophilic substitution. Alternatively, it can be used in etherification reactions. This pathway is crucial when the synthetic strategy requires the ester terminus to be coupled first or to remain intact.
Section 4: Practical Protocols and Methodologies
General Handling and Storage
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Storage: For long-term stability, the pure compound should be stored at -20°C. [6]Some suppliers suggest storage at 2-8°C is also acceptable. []Once dissolved in a solvent, it is best to aliquot the solution into single-use vials and store at -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles. [6]* Handling: The compound can be a colorless to light yellow liquid. [6][]Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. [11]Work should be conducted in a well-ventilated area or a chemical fume hood. [11][12]
Experimental Protocol: Hydrolysis of Methyl Ester
Causality: This protocol converts the chemically stable methyl ester into a reactive carboxylic acid. The choice of a mild base like Lithium Hydroxide (LiOH) in a mixed aqueous/organic solvent system ensures complete hydrolysis while minimizing potential side reactions.
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Dissolution: Dissolve Hydroxy-PEG2-methyl ester (1 equivalent) in a suitable solvent mixture, such as 1:1 Tetrahydrofuran (THF) and water.
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Reagent Addition: Cool the solution to 0°C in an ice bath. Add Lithium Hydroxide (LiOH) (approx. 1.5-2.0 equivalents) dissolved in a minimal amount of water.
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Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
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Workup: Once complete, carefully acidify the reaction mixture to a pH of ~3-4 with dilute HCl (1M).
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as Dichloromethane (DCM) or Ethyl Acetate.
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Hydroxy-PEG2-acid. The product can be purified further by column chromatography if necessary.
Analytical Characterization Workflow
Validating the identity, purity, and structure of the starting material and any subsequent conjugates is critical for reproducible science.
Caption: A standard analytical workflow for compound validation.
1. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
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Purpose: To confirm the chemical structure of the molecule.
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Methodology: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Expected Chemical Shifts: The spectrum should show characteristic peaks for the different protons in the molecule. [13][14][15] * Methyl Ester (CH₃): A singlet peak around δ 3.7 ppm.
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PEG Backbone (-O-CH₂-CH₂-O-): A complex series of multiplets typically between δ 3.5 and 3.8 ppm.
-
Terminal Hydroxyl (-CH₂-OH): The chemical shift of the OH proton itself can be variable and may appear as a broad singlet. In DMSO-d₆, this peak is often observed distinctly around 4.56 ppm. [16]The adjacent -CH₂- protons will also have a characteristic shift.
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Propanoate Backbone (-CH₂-CH₂-COOMe): Triplets corresponding to these methylene groups.
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2. Mass Spectrometry (MS)
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Purpose: To confirm the molecular weight and identity of the compound.
-
Methodology: Use a technique like Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS). Prepare a dilute solution (10-100 µg/mL) in a solvent like acetonitrile or methanol.
-
Expected Result: The mass spectrum should show a prominent peak corresponding to the mass of the molecule plus an ion (e.g., [M+H]⁺ or [M+Na]⁺). For Hydroxy-PEG2-methyl ester (MW 192.21), expect ions around m/z 193.1 or 215.1.
3. High-Performance Liquid Chromatography (HPLC)
-
Purpose: To assess the purity of the compound.
-
Methodology: Reversed-Phase HPLC (RP-HPLC) is typically used.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of Water (with 0.1% TFA or Formic Acid) and Acetonitrile (with 0.1% TFA or Formic Acid).
-
Detection: UV detection (e.g., at 214 nm), as the ester group has a weak chromophore.
-
-
Data Analysis: Purity is calculated by integrating the area of the main product peak relative to the total area of all peaks in the chromatogram. A purity of ≥95% is common for research-grade material. []
Section 5: Safety and Handling
-
Personal Protective Equipment: Always wear protective gloves, clothing, and eye/face protection. [11][17]* Handling Precautions: Avoid contact with skin and eyes. Do not breathe vapor or mist. [11]Ensure adequate ventilation or work in a chemical fume hood. [12]Wash hands thoroughly after handling. [11][18]* First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water. [11] * Eye Contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes. [17][19] * Inhalation: Remove to fresh air. [11] * Ingestion: Wash out mouth with water. Do NOT induce vomiting. [11] * In all cases of exposure, seek medical attention if symptoms persist.
-
-
Disposal: Dispose of contents/container in accordance with local, regional, and national regulations. [12][18]
Conclusion
Hydroxy-PEG2-methyl ester is far more than a simple chemical reagent; it is a precision tool for the modern biopharmaceutical scientist. Its well-defined structure, comprising a hydrophilic PEG spacer and orthogonal reactive termini, provides a reliable and versatile platform for constructing complex molecules like PROTACs and other bioconjugates. A thorough understanding of its chemical properties, reactivity, and the appropriate analytical methods for its characterization is essential for its successful and reproducible application. By employing the systematic and validated approaches outlined in this guide, researchers can confidently leverage the power of this linker to advance the frontiers of drug discovery and targeted therapeutics.
References
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DC Chemicals. (n.d.). Hydroxy-PEG2-methyl ester|CAS 457897-73-3. Retrieved from [Link]
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Anjiekai Biomedical. (n.d.). Hydroxy-PEG2-C2-methyl ester|457897-73-3. Retrieved from [Link]
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AxisPharm. (n.d.). Hydroxy-PEG-methyl ester. Retrieved from [Link]
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AxisPharm. (n.d.). Hydroxy PEG, Hydroxyl PEG Linkers, PEG Alcohol Reagents. Retrieved from [Link]
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LabSolutions. (n.d.). Hydroxy-PEG2-methyl ester. Retrieved from [Link]
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Glycomindsynth. (n.d.). Hydroxy PEG. Retrieved from [Link]
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Re-Soto, A., et al. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Omega. Retrieved from [Link]
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Shaanxi Xin yan Bomei Biotechnology Co., Ltd. (n.d.). Hydroxy-PEG2-methyl ester,Methyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate. Retrieved from [Link]
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CONICET. (n.d.). Evolution of Reactive mPEG Polymers for the Conjugation of Peptides and Proteins. Retrieved from [Link]
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ResearchGate. (2023, January 6). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. Retrieved from [Link]
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ResearchGate. (2025, August 6). Proton NMR characteristics of polyethylene glycol and derivatives. Retrieved from [Link]
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